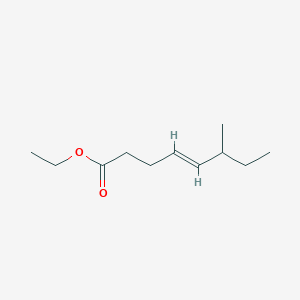

ethyl (4E,6RS)-6-methyl-4-octenoate

Description

Properties

IUPAC Name |

ethyl (E)-6-methyloct-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-4-10(3)8-6-7-9-11(12)13-5-2/h6,8,10H,4-5,7,9H2,1-3H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDBRKDALFFOQL-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)/C=C/CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key structural variations among related compounds include chain length, substituent positions, functional groups, and stereochemistry. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties

Key Observations:

Chain Length and Branching: The target compound’s 8-carbon chain distinguishes it from ethyl 6-methyl-4-oxohept-6-enoate (7 carbons) . The additional methyl group at C6 increases hydrophobicity compared to linear ethyl 4-octenoate . Piperidine-based esters (e.g., 2,2,6,6-tetramethylpiperidin-4-yl acetate) exhibit rigid cyclic structures, contrasting with the aliphatic flexibility of octenoates.

The 4E double bond in this compound likely reduces rotational freedom compared to saturated analogs, affecting volatility and reactivity.

Stereochemical Considerations :

- The 6RS designation indicates a racemic mixture at C6, which may influence crystallization behavior and biological activity . For example, in pharmaceuticals like risperidone impurities, 6RS configurations correlate with altered pharmacokinetics .

- The trans (E) geometry at C4 may enhance thermal stability compared to cis (Z) isomers, as seen in other unsaturated esters .

Table 2: Gas Chromatography (GC) Retention Indices of Ethyl 4-Octenoate

| Column Type | Active Phase | Retention Index (I) | Reference |

|---|---|---|---|

| Supelcowax | PEG | 1325 | |

| DB-5 | 5% Phenyl | 1048 | |

| ZB-Wax | PEG | 1320 |

- Application to Target Compound: this compound is expected to exhibit higher retention indices than ethyl 4-octenoate due to increased molecular weight and branching. Polar columns (e.g., PEG phases) would better resolve its stereoisomers.

Preparation Methods

Malonic Ester Synthesis Followed by Krapcho Decarboxylation

One of the most effective and documented methods involves:

Step 1: Preparation of 1-chloro-2-methylhexane

This intermediate can be synthesized via a coupling reaction between 1-bromo-3-chloro-2-methylpropane and propylmagnesium chloride, both commercially available reagents.Step 2: Malonic Ester Synthesis

1-chloro-2-methylhexane reacts with diethyl malonate in the presence of a base (e.g., cesium carbonate or potassium carbonate) and a halide catalyst (e.g., potassium iodide) in a high-boiling solvent such as N,N-dimethylacetamide. The reaction is carried out at elevated temperatures (~130 °C) for several hours to yield diethyl 2-methylhexylmalonate.Step 3: Krapcho Decarboxylation

The diethyl malonate intermediate undergoes a Krapcho reaction by refluxing with sodium chloride and water in N,N-dimethylacetamide at around 139 °C for approximately 13.5 hours. This step removes one ester group, producing ethyl 4-methyloctanoate.Step 4: Purification

The reaction mixture is cooled, extracted with hexane and water to separate organic and aqueous layers, followed by concentration and purification via silica gel column chromatography to isolate the final product.

- The malonic ester synthesis step yields approximately 42.3% of the intermediate.

- The combined two-step process yields about 79.8% of ethyl 4-methyloctanoate with high purity, suitable for further applications.

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Preparation of 1-chloro-2-methylhexane | Coupling of 1-bromo-3-chloro-2-methylpropane with propylmagnesium chloride | Room temp | - | - | Commercially sourced reagents |

| Malonic Ester Synthesis | 1-chloro-2-methylhexane, diethyl malonate, base, KI, DMAc | 130 | 8-9 | 42.3 | Stirring under reflux |

| Krapcho Decarboxylation | Diethyl 2-methylhexylmalonate, NaCl, water, DMAc | 139 | 13.5 | 79.8 (overall) | Reflux, followed by extraction |

DMAc = N,N-dimethylacetamide

Alternative Routes (Literature Notes)

Other methods reported in literature for related compounds include:

Mannich Reaction and Johnson-Claisen Rearrangement:

These involve multi-step sequences starting from 1-hexanal and formalin, followed by reduction, rearrangement, and hydrogenation to yield ethyl 4-methyloctanoate derivatives. However, these methods are more complex and less cost-effective compared to malonic ester synthesis.Hydrogenation and Reduction Approaches:

These are used for fine-tuning stereochemistry but require additional steps and catalysts, increasing cost and complexity.

Reaction Mechanism Insights

Malonic Ester Synthesis:

The nucleophilic substitution of the malonate anion on the alkyl halide forms the diester intermediate. The base deprotonates the malonate, enhancing nucleophilicity.Krapcho Decarboxylation:

The reaction involves nucleophilic attack by chloride ions on the ester group, leading to decarboxylation and formation of the monoester.

Research Findings and Optimization

Use of cesium carbonate as a base and potassium iodide as a catalyst improves reaction rates and yields by facilitating better nucleophilic substitution.

Reaction temperatures around 130–139 °C are optimal for both malonic ester synthesis and Krapcho decarboxylation, balancing reaction speed and minimizing side reactions.

The purification step via silica gel chromatography is essential to achieve high purity, removing side products and unreacted starting materials.

Scaling up the process has been demonstrated with consistent yields, indicating industrial applicability.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting Material | 1-chloro-2-methylhexane (prepared from 1-bromo-3-chloro-2-methylpropane and propylmagnesium chloride) |

| Key Reagents | Diethyl malonate, cesium carbonate or potassium carbonate, potassium iodide, sodium chloride, N,N-dimethylacetamide |

| Reaction Conditions | Malonic ester synthesis: 130 °C, 8-9 h; Krapcho decarboxylation: 139 °C, 13.5 h reflux |

| Yields | Intermediate: ~42.3%; Final product: ~79.8% overall |

| Purification | Silica gel column chromatography |

| Advantages | High purity, cost-effective, fewer steps compared to alternative synthetic routes |

Q & A

Q. How can systematic reviews address gaps in the mechanistic understanding of its reactivity?

- Methodological Answer : Conduct a PRISMA-compliant review to aggregate kinetic and thermodynamic data from heterogeneous sources. Use meta-regression to explore covariates (e.g., solvent dielectric constant’s impact on reaction rates). Highlight unresolved questions, such as the role of π-backbonding in catalytic cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.